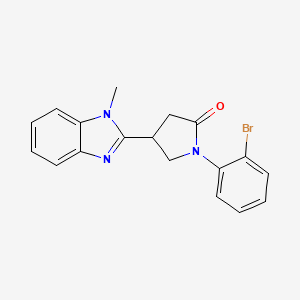

1-(2-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Description

This compound is a pyrrolidin-2-one derivative featuring a 2-bromophenyl group at position 1 and a 1-methyl-1H-1,3-benzodiazol-2-yl moiety at position 4 of the pyrrolidinone ring.

Propriétés

IUPAC Name |

1-(2-bromophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O/c1-21-16-9-5-3-7-14(16)20-18(21)12-10-17(23)22(11-12)15-8-4-2-6-13(15)19/h2-9,12H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBVKLPIDMNPJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Bromophenyl Group: This step might involve a halogenation reaction using bromine or a brominating agent.

Attachment of the Methylbenzimidazolyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of 1-(2-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one depends on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Key Structural and Activity Insights

- Antioxidant Activity: Compounds with electron-withdrawing groups (e.g., chlorine in ) or sulfur-containing heterocycles (e.g., thioxo-triazole) exhibit enhanced radical scavenging activity.

- Antiarrhythmic/Hypotensive Effects: Piperazine-containing derivatives (e.g., S-61 and S-73) demonstrate α1-adrenolytic properties, highlighting the importance of nitrogen-rich side chains for cardiovascular activity. The absence of such groups in the target compound suggests divergent therapeutic applications .

- The 4-butylphenyl group in may reduce solubility but enhance hydrophobic interactions in target binding .

Activité Biologique

The compound 1-(2-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a novel heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a pyrrolidinone core substituted with a bromophenyl group and a benzodiazole moiety. This unique arrangement contributes to its biological activity.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Benzodiazole derivatives have been studied for their potential as anticancer agents. They may inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Some derivatives show promising antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the bromine atom may enhance lipophilicity, allowing better membrane penetration.

- CNS Activity : Compounds with benzodiazole structures often interact with central nervous system (CNS) receptors, potentially acting as anxiolytics or sedatives.

The proposed mechanisms of action for this compound include:

- Receptor Modulation : It may act as a modulator of the GABAergic system, influencing anxiety and sleep patterns.

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes such as COX-2 and HMG-CoA reductase, which are involved in inflammation and cholesterol synthesis respectively.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of related benzodiazole derivatives. The results showed that these compounds inhibited the growth of various cancer cell lines through apoptosis induction. Specifically, the compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives similar to 1-(2-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one were tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antibacterial activity. The study highlighted the importance of structural modifications in enhancing efficacy .

Data Table: Summary of Biological Activities

| Activity Type | Compound | Assay Type | Result |

|---|---|---|---|

| Anticancer | Benzodiazole derivative | Cell viability assay | IC50 < 10 µM |

| Antimicrobial | Related derivative | Disk diffusion method | Significant inhibition |

| CNS Activity | Benzodiazole analogs | Behavioral assays | Anxiolytic effects observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.